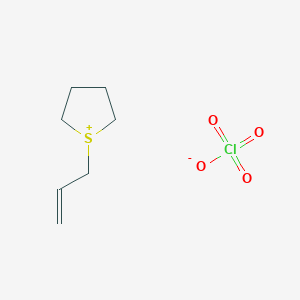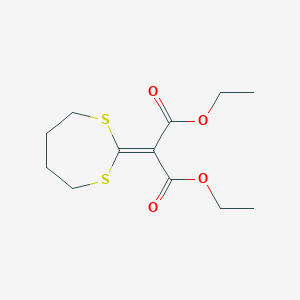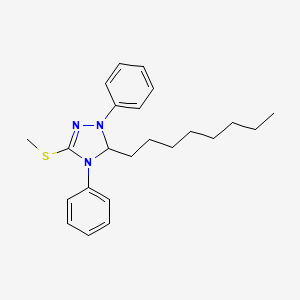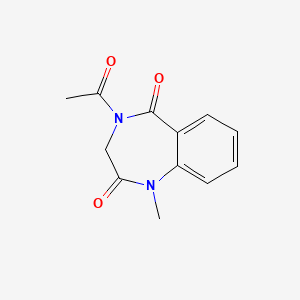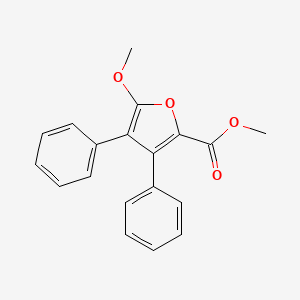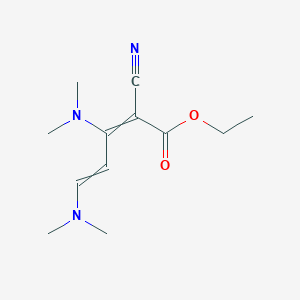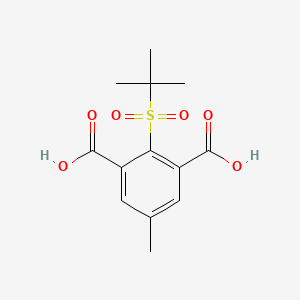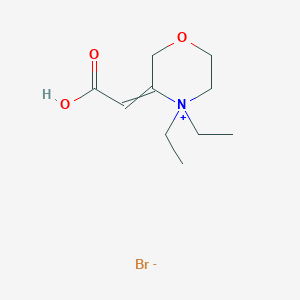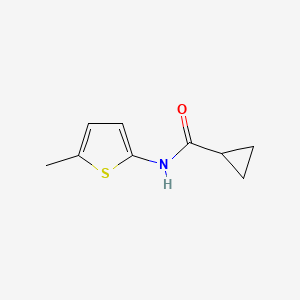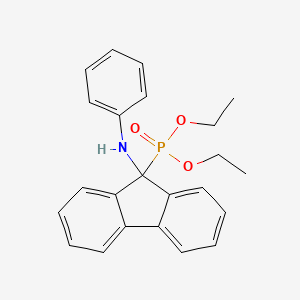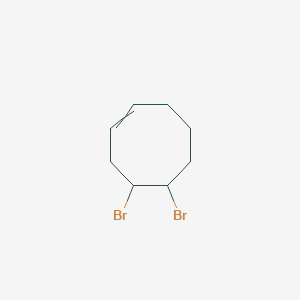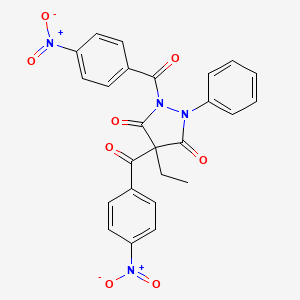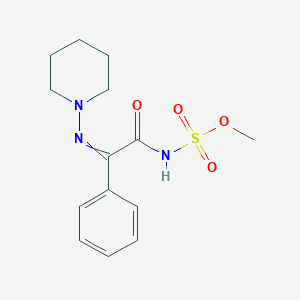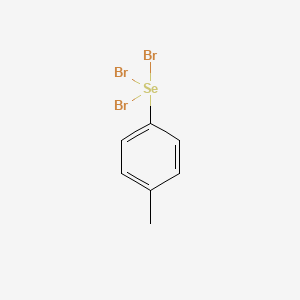
1-Methyl-4-(tribromo-lambda~4~-selanyl)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Methyl-4-(tribromo-lambda~4~-selanyl)benzene is a chemical compound that belongs to the class of organoselenium compounds It is characterized by the presence of a methyl group and a tribromo-lambda~4~-selanyl group attached to a benzene ring
Preparation Methods
The synthesis of 1-Methyl-4-(tribromo-lambda~4~-selanyl)benzene typically involves multi-step organic reactions. One common synthetic route includes the bromination of 1-methyl-4-selenylbenzene using bromine or a brominating agent under controlled conditions. The reaction conditions often require a solvent such as dichloromethane and a catalyst to facilitate the bromination process. Industrial production methods may involve similar steps but on a larger scale, with optimized reaction conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
1-Methyl-4-(tribromo-lambda~4~-selanyl)benzene undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding selenoxide or selenone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of selenide derivatives.
Common reagents and conditions used in these reactions include solvents like ethanol or acetonitrile, and catalysts such as palladium or platinum. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-Methyl-4-(tribromo-lambda~4~-selanyl)benzene has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis for the preparation of other organoselenium compounds.
Biology: The compound’s unique properties make it a potential candidate for studying selenium’s role in biological systems.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its antioxidant properties.
Industry: It is used in the development of materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 1-Methyl-4-(tribromo-lambda~4~-selanyl)benzene involves its interaction with molecular targets such as enzymes or receptors. The tribromo-lambda~4~-selanyl group can undergo redox reactions, influencing the activity of redox-sensitive proteins and pathways. This can lead to various biological effects, including modulation of oxidative stress and inflammation .
Comparison with Similar Compounds
1-Methyl-4-(tribromo-lambda~4~-selanyl)benzene can be compared with other similar compounds such as:
1-Bromo-4-(tribromomethyl)benzene: Similar in structure but with a bromine atom instead of a selenium atom.
1-Methyl-4-(dibromo-lambda~4~-tellanyl)benzene: Contains a tellurium atom instead of selenium, leading to different chemical properties and reactivity.
The uniqueness of this compound lies in its selenium content, which imparts distinct redox properties and potential biological activities.
Properties
CAS No. |
62350-88-3 |
|---|---|
Molecular Formula |
C7H7Br3Se |
Molecular Weight |
409.81 g/mol |
IUPAC Name |
1-methyl-4-(tribromo-λ4-selanyl)benzene |
InChI |
InChI=1S/C7H7Br3Se/c1-6-2-4-7(5-3-6)11(8,9)10/h2-5H,1H3 |
InChI Key |
NTRAXGSOJVLORM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)[Se](Br)(Br)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[(E)-[(2,6-dimethylphenyl)hydrazinylidene]methyl]-3-methylurea](/img/structure/B14535683.png)
